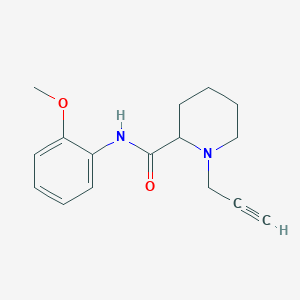
2-(2-chlorophényl)-1-indolizinecarboxylate d'éthyle
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-(2-chlorophenyl)indolizine-1-carboxylate is a chemical compound that belongs to the indolizine family Indolizines are heterocyclic compounds containing a fused pyrrole and pyridine ring
Applications De Recherche Scientifique
Ethyl 2-(2-chlorophenyl)indolizine-1-carboxylate has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and receptor binding.
Industry: It can be used in the synthesis of dyes, pigments, and other industrial chemicals.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(2-chlorophenyl)indolizine-1-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-chlorobenzaldehyde with ethyl acetoacetate in the presence of a base to form an intermediate, which then undergoes cyclization to form the indolizine ring . The reaction conditions often require a solvent such as ethanol and a catalyst like piperidine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification steps, such as recrystallization or chromatography, are optimized to ensure the high purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 2-(2-chlorophenyl)indolizine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The chlorine atom in the 2-chlorophenyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Lithium aluminum hydride or sodium borohydride can be employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Mécanisme D'action
The mechanism of action of Ethyl 2-(2-chlorophenyl)indolizine-1-carboxylate involves its interaction with specific molecular targets. The indolizine ring can bind to various receptors or enzymes, modulating their activity. The 2-chlorophenyl group may enhance the compound’s binding affinity and specificity. Pathways involved include inhibition of enzyme activity or receptor antagonism, leading to the desired biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Ethyl 2-(2-bromophenyl)-1-indolizinecarboxylate
- Ethyl 2-(2-fluorophenyl)-1-indolizinecarboxylate
- Ethyl 2-(2-methylphenyl)-1-indolizinecarboxylate
Uniqueness
Ethyl 2-(2-chlorophenyl)indolizine-1-carboxylate is unique due to the presence of the 2-chlorophenyl group, which can significantly influence its chemical reactivity and biological activity. This substituent can enhance the compound’s stability and binding properties compared to other similar compounds .
Propriétés
IUPAC Name |
ethyl 2-(2-chlorophenyl)indolizine-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClNO2/c1-2-21-17(20)16-13(12-7-3-4-8-14(12)18)11-19-10-6-5-9-15(16)19/h3-11H,2H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNHPFUYVUSWNHH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C2C=CC=CN2C=C1C3=CC=CC=C3Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-[[2-(Azidomethyl)pyrrolidin-1-yl]methyl]-1,3-oxazole-4-carboxylic acid](/img/structure/B2379578.png)
![2-((3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-phenylacetamide](/img/structure/B2379579.png)


![4-(4-(((6-cyclopropylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2379584.png)





![3-{[3-(Hydroxymethyl)phenyl]sulfanyl}-1-methylpyrrolidin-2-one](/img/structure/B2379594.png)


![tert-butyl 3-(13-chloro-2-oxo-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraene-5-carbonyl)piperidine-1-carboxylate](/img/structure/B2379599.png)
